Phytolaccagensäure

Übersicht

Beschreibung

Phytolaccagenic acid is a triterpenoid saponin predominantly found in the plant genus Phytolacca, as well as in quinoa (Chenopodium quinoa). This compound is known for its diverse biological activities, including antifungal, anti-inflammatory, and cytotoxic properties

Wissenschaftliche Forschungsanwendungen

Chemie: Wird als Vorläufer für die Synthese anderer bioaktiver Verbindungen verwendet.

5. Wirkmechanismus

Phytolaccagensäure übt seine Wirkung durch Interaktionen mit biologischen Membranen aus, was zu einer erhöhten Membranpermeabilität und anschließender Zelllyse führt. Diese membranolytische Aktivität wird auf ihre amphiphile Natur zurückgeführt, die es ihr ermöglicht, sich in Lipiddoppelschichten zu integrieren . Darüber hinaus zielt es auf spezifische molekulare Pfade ab, die an Entzündungen und Zellproliferation beteiligt sind, was zu seinen entzündungshemmenden und zytotoxischen Wirkungen beiträgt .

Wirkmechanismus

Target of Action

Phytolaccagenic acid is a major component of quinoa saponin . Saponins are plant secondary metabolites that are associated with defensive roles due to their cytotoxicity and are active against microorganisms . They are frequently targeted to develop efficient drugs .

Mode of Action

The mode of action of phytolaccagenic acid is primarily through its interaction with cell membranes. The membranolytic activity of the saponins, including phytolaccagenic acid, was assayed based on their hemolytic activity . This activity was shown to be drastically increased upon hydrolysis . In silico investigations confirmed that the monodesmosidic saponins interact preferentially with a model phospholipid bilayer, explaining the measured increased hemolytic activity .

Biochemical Pathways

It is known that saponins, including phytolaccagenic acid, have been extensively explored for their potential in agriculture due to their antifungal properties .

Result of Action

The molecular and cellular effects of phytolaccagenic acid’s action are primarily related to its membranolytic activity. It interacts with cell membranes, leading to hemolysis . This cytotoxic activity is part of the defensive roles of saponins .

Action Environment

The action, efficacy, and stability of phytolaccagenic acid can be influenced by environmental factors. For instance, medicinal plants of different species or collected from different geographical regions have shown variations in both their contents and pharmacological activities due to the differences in the environmental conditions of the collected sites . The concentration of saponins in quinoa, which includes phytolaccagenic acid, varies with variety and environmental conditions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Phytolaccagenic acid can be extracted from natural sources such as the roots of Phytolacca americana and quinoa seeds. The extraction process typically involves ethanolic extraction followed by purification steps to isolate the compound .

Industrial Production Methods: Industrial production of phytolaccagenic acid involves large-scale extraction from plant materials. The process includes maceration, Soxhlet extraction, and other conventional methods. Recent advancements have focused on improving extraction efficiency through techniques like microwave-assisted extraction .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Phytolaccagensäure unterliegt verschiedenen chemischen Reaktionen, darunter Hydrolyse, Oxidation und Reduktion.

Häufige Reagenzien und Bedingungen:

Hydrolyse: Saure Hydrolyse von Saponin-reichen Extrakten kann this compound und ihre Aglycone liefern.

Oxidation und Reduktion: Diese Reaktionen können unter kontrollierten Bedingungen mit Standard-Oxidations- und Reduktionsmitteln durchgeführt werden.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen Phytolaccagenin und andere Sapogenine, die verbesserte biologische Aktivitäten aufweisen .

Vergleich Mit ähnlichen Verbindungen

Phytolaccagensäure ist strukturell ähnlich anderen Triterpensaponinen wie Oleanolsäure, Hederagenin und Serjansäure. Es ist einzigartig in seinen spezifischen biologischen Aktivitäten und seinem überwiegenden Vorkommen in Quinoa und Phytolacca-Arten .

Ähnliche Verbindungen:

Oleanolsäure: Bekannt für ihre leberschützende und entzündungshemmende Wirkung.

Hederagenin: Zeigt starke antifungale und entzündungshemmende Aktivitäten.

Serjansäure: Studiert für seine potenziellen Antikrebsaktivitäten.

Biologische Aktivität

Phytolaccagenic acid (PA) is a triterpenoid saponin primarily derived from the seeds and leaves of the quinoa plant (Chenopodium quinoa). This compound has garnered attention due to its diverse biological activities, including cytotoxic, antioxidant, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of phytolaccagenic acid, supported by research findings, data tables, and case studies.

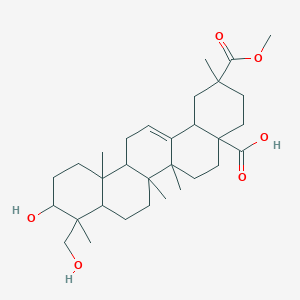

Chemical Structure and Properties

Phytolaccagenic acid is characterized by its pentacyclic triterpene structure. The compound's molecular formula is , and it features multiple hydroxyl groups that contribute to its biological activities. The following table summarizes key spectral data for phytolaccagenic acid:

| Spectral Technique | Chemical Shift (δ) | Description |

|---|---|---|

| 1H NMR (300 MHz) | 12.02 | COOH |

| 5.18 | H–12 | |

| 3.62 | H–31 | |

| 13C NMR (75 MHz) | 178.7 | C–28 |

| 176.8 | C–30 | |

| 144.1 | C–13 |

Cytotoxic Activity

Research has demonstrated that phytolaccagenic acid exhibits significant cytotoxic effects against various cancer cell lines. A study evaluated the cytotoxicity of PA on human breast cancer cells (JIMT-1) and normal-like breast epithelial cells (MCF-10A) using the MTT assay. The results indicated that PA had a dose-dependent cytotoxic effect, with an IC50 value of approximately 25.4 μg/mL for JIMT-1 cells, suggesting its potential as an anticancer agent .

Antioxidant Properties

Phytolaccagenic acid also shows promising antioxidant activity. In a comparative study of saponin compositions from quinoa, PA was found to have a total flavonoid content equivalent to significant antioxidant capacities . The antioxidant activity was measured using various assays, including DPPH and ABTS radical scavenging tests, indicating that PA can effectively neutralize free radicals, thereby protecting cells from oxidative stress.

Anti-inflammatory Effects

The anti-inflammatory properties of phytolaccagenic acid have been explored in several studies. It has been shown to inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro. One study highlighted that PA could significantly decrease TNF-alpha levels in macrophages stimulated by lipopolysaccharides (LPS), suggesting its potential role in managing inflammatory diseases .

Case Studies and Clinical Implications

A notable case study involved patients suffering from pokeweed intoxication, where phytolaccosides—including phytolaccagenic acid—were identified as toxic substances using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This research underlines the importance of understanding both the therapeutic potential and toxicity of phytolaccagenic acid .

Eigenschaften

IUPAC Name |

(2S,4aR,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-hydroxy-9-(hydroxymethyl)-2-methoxycarbonyl-2,6a,6b,9,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H48O6/c1-26(25(36)37-6)13-15-31(24(34)35)16-14-29(4)19(20(31)17-26)7-8-22-27(2)11-10-23(33)28(3,18-32)21(27)9-12-30(22,29)5/h7,20-23,32-33H,8-18H2,1-6H3,(H,34,35)/t20-,21+,22+,23-,26-,27-,28-,29+,30+,31-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAGYBNOEVSEGSL-HGDAMUQJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)O)C)C)C2C1)C)C(=O)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@@]5(C)CO)O)C)C)[C@@H]2C1)C)C(=O)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H48O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50970264 | |

| Record name | Phytolaccagenic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50970264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

516.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54928-05-1 | |

| Record name | Phytolaccagenic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54928-05-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phytolaccagenic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054928051 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phytolaccagenic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50970264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHYTOLACCAGENIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4L8N263YKD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is phytolaccagenic acid, and where is it found?

A1: Phytolaccagenic acid is a naturally occurring triterpenoid saponin commonly found in plants like quinoa ( Chenopodium quinoa ) [, , , ] and Phytolacca dodecandra [, , ]. Saponins are amphiphilic glycosides known for their ability to foam in aqueous solutions.

Q2: Which parts of the quinoa plant contain the highest concentrations of phytolaccagenic acid?

A2: While phytolaccagenic acid is found throughout the quinoa plant, the highest concentrations are found in the seeds and bran [, , ]. The outer layers of the quinoa grain, including the perianth, pericarp, seed coat, and cuticle, are particularly rich in saponins [].

Q3: How does the saponin content, particularly phytolaccagenic acid, change during quinoa germination?

A3: Interestingly, germination significantly reduces the total saponin content in quinoa, primarily due to a significant decrease in phytolaccagenic acid []. This reduction is even more pronounced when germination occurs under selenium stress conditions [].

Q4: What are the primary sapogenins found in quinoa, and how do their concentrations vary?

A5: The main sapogenins identified in quinoa are phytolaccagenic acid, hederagenin, and oleanolic acid []. The relative concentrations can vary significantly depending on the quinoa variety, growing conditions, and processing methods [, ].

Q5: How do the structures of saponins in “kancolla,” a sweet variety of quinoa, differ from other varieties?

A6: “Kancolla” quinoa contains a unique saponin, serjanic acid 3-O-[β-D-glucopyranosyl-(1''→3')-α-L-arabinopyranosyl]-28-O-β-D-glucopyranoside, which has not been identified in other varieties [].

Q6: Can you describe the typical structure of saponins found in quinoa, using phytolaccagenic acid as an example?

A7: Quinoa saponins, including those derived from phytolaccagenic acid, typically consist of a triterpenoid aglycone backbone (phytolaccagenic acid in this case) with sugar moieties attached at specific positions. For example, one identified saponin is phytolaccagenic acid 3-O-[β-D-glucopyranosyl-(1→4)-β-D-glucopyranosyl-(1→4)-β-D-glucopyranosyl]-28-O-β-D-glucopyranoside [].

Q7: What is the significance of the sugar moieties in phytolaccagenic acid-derived saponins?

A8: The attached sugar chains contribute to the amphiphilic nature of saponins, influencing their solubility and ability to form micelles in aqueous environments [].

Q8: How does the composition of saponin extracts from quinoa affect their self-assembly properties?

A9: Different saponin fractions from quinoa exhibit distinct self-assembly behaviors in water []. For instance, a fraction rich in phytolaccagenic acid forms nanosized spherical vesicles, while another fraction forms worm-like micelles, highlighting the influence of saponin composition on aggregate morphology [].

Q9: Can quinoa saponins form structures similar to ISCOM matrices?

A10: While quinoa saponins can form complexes with cholesterol and phosphatidylcholine, they do not readily assemble into cage-like ISCOM matrices under conditions typically used for Quillaja saponins [].

Q10: What are the potential applications of quinoa saponins based on their self-assembly properties?

A11: The ability of quinoa saponins to form various nanostructures, like micelles and vesicles, makes them potentially valuable for applications in drug delivery systems, cosmetics, and food science [].

Q11: Have phytolaccagenic acid-derived compounds been identified in other plant species besides quinoa?

A12: Yes, phytolaccagenic acid and its glycosides have also been isolated from Phytolacca americana [, ], Diploclisia glaucescens [], and Anisomeria coriacea [].

Q12: Is there any connection between the geographical origin of quinoa seeds and their saponin profile?

A13: Research suggests that the geographical origin of quinoa seeds does not directly correlate with their saponin profile or content []. Environmental factors and breeding practices likely play a more significant role in determining saponin characteristics [].

Q13: How do processing methods affect the saponin content in quinoa?

A14: Processing techniques such as washing and abrasion can significantly reduce saponin content in quinoa []. These methods are often employed to improve the palatability of quinoa by reducing bitterness and astringency associated with saponins [].

Q14: What is the pharmacological significance of phytolaccagenic acid and other quinoa saponins?

A15: Quinoa saponins, including those derived from phytolaccagenic acid, have shown potential for various pharmacological activities, including antifungal, hemolytic, anti-inflammatory, antioxidant, and cholesterol-lowering effects [, , , , ].

Q15: What is the role of human gut microbiota in the metabolism of phytolaccagenic acid-derived saponins?

A17: Human gut microbiota plays a crucial role in transforming ingested saponins into sapogenins []. In the case of quinoa extracts, the microbiota facilitates the conversion of phytolaccagenic acid-derived saponins into their corresponding sapogenins, which may have altered biological activities [].

Q16: How does the fermentation of quinoa extracts by gut microbiota affect the growth of specific intestinal bacteria?

A18: Fermentation of quinoa extracts by human gut microbiota can lead to differential growth effects on specific bacterial populations []. While generally exhibiting antimicrobial effects, particularly against lactic acid bacteria, some individuals show increased growth of beneficial bacteria like Bifidobacterium spp. [].

Q17: Are there any analytical methods available to specifically quantify phytolaccagenic acid in plant materials?

A19: While specific methods targeting phytolaccagenic acid quantification might exist, the provided research articles primarily employ general saponin extraction and analysis techniques. These include gas chromatography [] and liquid chromatography coupled with evaporative light scattering detection (ELSD) [] for quantifying total saponins and characterizing sapogenin profiles.

Q18: What spectroscopic techniques are commonly used to characterize the structure of phytolaccagenic acid and its derivatives?

A20: Researchers often utilize a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared Spectroscopy (IR), and Ultraviolet-Visible Spectroscopy (UV-Vis), to elucidate the structures of phytolaccagenic acid and its glycosides [, , , ].

Q19: Have there been any studies investigating the pharmacokinetics of phytolaccagenic acid in animal models or humans?

A19: The provided research articles primarily focus on phytochemical characterization and in vitro studies. Detailed investigations into the pharmacokinetics of phytolaccagenic acid in vivo are limited within the scope of these papers.

Q20: What is the historical context of phytolaccagenic acid research?

A22: Research on phytolaccagenic acid is intertwined with the broader study of saponins, which has been ongoing for decades. Early investigations focused on isolating and characterizing saponins from various plant sources, including Phytolacca americana, where phytolaccagenic acid was first identified [, ]. With increasing interest in natural products for their potential health benefits, research on quinoa and its saponins, including phytolaccagenic acid, has gained momentum in recent years [].

Q21: What are some of the current research trends and future directions in the field of phytolaccagenic acid research?

A23: Current research is exploring the potential applications of phytolaccagenic acid and related saponins in various sectors, including pharmaceuticals, nutraceuticals, cosmetics, and food science []. Future studies may focus on:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.